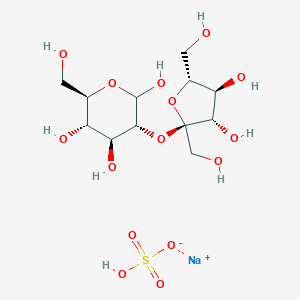![molecular formula C26H34FN3O B232127 3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone, commonly known as FPPEP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPEP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
作用機序
FPPEP is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It works by increasing the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
Studies have shown that FPPEP has significant biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety and depression. It has also been found to have analgesic properties, which can help alleviate pain.
実験室実験の利点と制限
One of the major advantages of using FPPEP in lab experiments is its high selectivity and potency. It has been found to be highly effective in targeting specific neurotransmitters in the brain, which can help researchers better understand the mechanisms underlying various neurological disorders. However, one of the limitations of using FPPEP in lab experiments is its high cost and limited availability.
将来の方向性
There are several future directions for research on FPPEP. One area of interest is its potential use in the treatment of cancer. Studies have shown that FPPEP has anti-tumor properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use in the treatment of addiction. Studies have shown that FPPEP can reduce drug-seeking behavior in animals, and further research is needed to explore its potential as an addiction treatment. Additionally, more research is needed to explore the long-term effects of FPPEP on the body and its potential side effects.
合成法
FPPEP is synthesized using a multi-step process that involves the reaction of 4-fluoro phenyl acetic acid with pyrrolidine, followed by the reaction with piperazine and then with 2-methyl-1-phenyl-1-propanone. The final product is obtained through purification and crystallization.
科学的研究の応用
FPPEP has been extensively studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of cancer and as an analgesic.
特性
製品名 |
3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone |
|---|---|
分子式 |
C26H34FN3O |
分子量 |
423.6 g/mol |
IUPAC名 |
3-[4-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C26H34FN3O/c1-21(26(31)23-7-3-2-4-8-23)19-28-15-17-29(18-16-28)20-25(30-13-5-6-14-30)22-9-11-24(27)12-10-22/h2-4,7-12,21,25H,5-6,13-20H2,1H3 |
InChIキー |
BHBWNYBKKMRJJJ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCC3)C(=O)C4=CC=CC=C4 |
正規SMILES |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)






![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)